molecular formula C15H11NO6 B3059779 3-(3-Methoxycarbonylphenyl)-5-nitrobenzoic acid CAS No. 1261908-88-6

3-(3-Methoxycarbonylphenyl)-5-nitrobenzoic acid

Cat. No.: B3059779
CAS No.: 1261908-88-6
M. Wt: 301.25
InChI Key: PWINGVGBNUZPNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methoxycarbonylphenyl)-5-nitrobenzoic acid (CAS: 1955-46-0) is a benzoic acid derivative characterized by a methoxycarbonyl (-COOCH₃) group at the 3-position of one benzene ring and a nitro (-NO₂) group at the 5-position of another. This compound is also referred to as 5-nitroisophthalic acid monomethyl ester or methyl hydrogen 5-nitroisophthalate . Its molecular formula is C₁₀H₈NO₇, with a molar mass of 257.18 g/mol.

Synthesis: The compound can be synthesized via esterification or substitution reactions. For instance, 3-nitrobenzoic acid derivatives are often modified through chlorosulphonation or Ullmann coupling, followed by reactions with amines or acyl chlorides . A related compound, 3-(methoxycarbonyl)-5-nitrobenzoic acid, was prepared by reducing 3-(methoxycarbonyl)-5-nitrobenzoic acid under hydrogenation conditions .

Properties

IUPAC Name

3-(3-methoxycarbonylphenyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO6/c1-22-15(19)10-4-2-3-9(5-10)11-6-12(14(17)18)8-13(7-11)16(20)21/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWINGVGBNUZPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690694
Record name 3'-(Methoxycarbonyl)-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261908-88-6
Record name 3'-(Methoxycarbonyl)-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxycarbonylphenyl)-5-nitrobenzoic acid typically involves multi-step organic reactions. One common method is the nitration of methyl 3-(3-methoxycarbonylphenyl)benzoate, followed by hydrolysis to yield the desired acid. The nitration step requires concentrated nitric acid and sulfuric acid as reagents, while the hydrolysis step involves the use of aqueous sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxycarbonylphenyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Reduction: The methoxycarbonyl group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Aqueous sodium hydroxide.

    Substitution: Bromine, chlorine.

Major Products Formed

    Oxidation: 3-(3-Aminophenyl)-5-nitrobenzoic acid.

    Reduction: 3-(3-Methoxycarbonylphenyl)-5-aminobenzoic acid.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

3-(3-Methoxycarbonylphenyl)-5-nitrobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Methoxycarbonylphenyl)-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxycarbonyl group can undergo hydrolysis. These functional groups enable the compound to modulate biochemical pathways and interact with enzymes and receptors.

Comparison with Similar Compounds

Physicochemical Properties :

  • Solubility: Moderately soluble in polar organic solvents (e.g., ethanol, DMSO) due to the carboxylic acid and ester groups.
  • Stability : Sensitive to light and moisture; recommended storage at 2–8°C .

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The biological and chemical properties of benzoic acid derivatives are highly influenced by substituents. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
3-(3-Methoxycarbonylphenyl)-5-nitrobenzoic acid Methoxycarbonyl (-COOCH₃), Nitro (-NO₂) C₁₀H₈NO₇ 257.18 Intermediate in drug synthesis
5-Nitro-2-(pyrrolidin-1-yl)benzoic acid Pyrrolidin-1-yl, Nitro C₁₁H₁₂N₂O₄ 236.23 Antimicrobial activity (hypothetical)
3-(3-Carboxy-5-fluorophenyl)-5-nitrobenzoic acid Carboxy (-COOH), Fluoro (-F), Nitro C₁₄H₈FNO₆ 305.21 Potential anticancer agent
3-[(Methylamino)carbonyl]-5-nitrobenzoic acid Methylamino carbonyl (-CONHCH₃), Nitro C₉H₈N₂O₅ 224.17 Enzyme inhibition studies
2-(Butyramido)-5-nitrobenzoic acid Butyramido (-NHCOC₃H₇), Nitro C₁₁H₁₂N₂O₅ 252.23 Colorimetric chemosensor

Key Observations :

Electron-Withdrawing Groups: The nitro group enhances electrophilicity, making these compounds reactive in substitution reactions.

Solubility : The methoxycarbonyl group in the target compound improves solubility in organic solvents compared to carboxylic acid derivatives like 3-(3-Carboxy-5-fluorophenyl)-5-nitrobenzoic acid .

Xanthone derivatives with nitro groups () demonstrate antiproliferative effects against cancer cell lines (IC₅₀ values: 2–10 μM) .

Reactivity Insights :

  • The nitro group facilitates electrophilic aromatic substitution, enabling functionalization at specific positions.
  • Methoxycarbonyl groups are less reactive than free carboxylic acids, making them suitable for protecting-group strategies .

Biological Activity

3-(3-Methoxycarbonylphenyl)-5-nitrobenzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a detailed overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C16_{16}H15_{15}N1_{1}O5_{5}
  • Molecular Weight: 299.30 g/mol

This compound features a nitro group and a carboxylic acid functional group, which are significant for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity: Nitro-containing compounds are known for their antimicrobial properties. They exert their effects by generating reactive intermediates that can damage bacterial DNA, leading to cell death .
  • Anti-inflammatory Effects: Compounds with nitro groups can modulate inflammatory responses by interacting with signaling pathways, potentially reducing inflammation in various tissues .
  • Antitumor Activity: Some studies suggest that derivatives of nitrobenzoic acids have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest .

Research Findings

A variety of studies have explored the biological activities of this compound and its derivatives.

Antimicrobial Activity

Research has demonstrated that similar nitrobenzoic acid derivatives exhibit significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 39 µg/L to higher concentrations depending on the specific derivative and the bacterial strain tested .

Antitumor Activity

In vitro studies have shown that nitrobenzoic acid derivatives can inhibit the growth of human cancer cell lines. For instance, complexes formed with metal ions have been reported to exhibit greater antitumor activity than traditional chemotherapeutics like cisplatin. These complexes often induce cell cycle arrest at the G0/G1 phase and promote apoptosis in cancer cells .

Case Studies

  • Study on Antimicrobial Efficacy:
    • A study evaluated the antimicrobial efficacy of various nitro derivatives, including those similar to this compound. The results indicated potent activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics from these compounds.
  • Antitumor Activity Assessment:
    • In another investigation, researchers synthesized metal complexes with nitrobenzoic acid derivatives and tested them against colon and lung cancer cell lines. The findings revealed significant growth suppression, suggesting that these compounds could serve as lead candidates for further anticancer drug development.

Data Table: Biological Activities Summary

Biological ActivityObserved EffectsReference
AntimicrobialEffective against E. coli, S. aureus
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryModulates inflammatory pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Methoxycarbonylphenyl)-5-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
3-(3-Methoxycarbonylphenyl)-5-nitrobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.